molecular formula C8H6BrNS B2730682 6-Bromo-3-methylbenzo[d]isothiazole CAS No. 1517038-47-9

6-Bromo-3-methylbenzo[d]isothiazole

Cat. No. B2730682
CAS RN: 1517038-47-9
M. Wt: 228.11
InChI Key: FFYLYYLLEGTSGQ-UHFFFAOYSA-N
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Description

6-Bromo-3-methylbenzo[d]isothiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis methods, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

Design and Synthesis of Biologically Active Substances

Isothiazoles, including 6-Bromo-3-methylbenzo[d]isothiazole, are being intensively developed in the field of heterocyclic chemistry . They are used in the design and synthesis of biologically active substances and ligands for metal complexes . The wide range of selective transformations involving the isothiazole heterocycle and the high biological activity of its derivatives make them effective for use in new drugs and plant protection chemicals .

Synergists of Bioactive Substances

Some representatives of isothiazoles have proven to be synergists of bioactive substances . This opens the way to lower the doses of drugs used, which is especially important in cancer chemotherapy .

Synthesis of Isothiazole-Containing Molecules

Current strategies for the synthesis of isothiazole-containing molecules involve the use of 6-Bromo-3-methylbenzo[d]isothiazole . These strategies are key directions of studies in this field of heterocyclic chemistry .

Use in ‘Green Chemistry’

Isothiazole–metal complexes, which can be synthesized using 6-Bromo-3-methylbenzo[d]isothiazole, are used as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media . This is a part of ‘green chemistry’, which aims to reduce the environmental impact of chemical processes .

Development of BRD4 Bromodomain Inhibitors

6-Bromo-3-methylbenzo[d]isothiazole has been used in the structure-based design, synthesis, and evaluation of a new class of small-molecule BRD4 bromodomain inhibitors . These inhibitors have potential applications in the treatment of cancer and inflammation .

Drug-Likeness and Pharmacokinetic Profile

In silico predictions indicate that compounds containing 6-Bromo-3-methylbenzo[d]isothiazole possess good drug-likeness and pharmacokinetic profile . This makes them suitable for further development into therapeutic agents .

properties

IUPAC Name

6-bromo-3-methyl-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYLYYLLEGTSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methylbenzo[d]isothiazole

CAS RN

1517038-47-9
Record name 6-bromo-3-methyl-1,2-benzothiazole
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